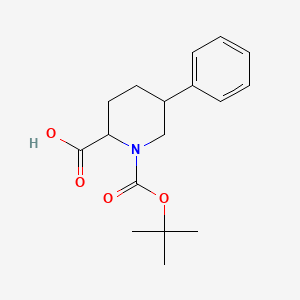

5-PHENYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-PHENYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a phenyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective properties.

Vorbereitungsmethoden

The synthesis of 1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

5-PHENYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the piperidine ring or the phenyl group.

Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases and solvents . The major products formed depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

5-PHENYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group stabilizes the amine group on the piperidine ring, preventing unwanted reactions during synthesis . The protective group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other tert-butoxycarbonyl-protected amino acids and piperidine derivatives. These compounds share the protective properties of the tert-butoxycarbonyl group but differ in their specific structures and applications . For example, tert-butoxycarbonyl-protected amino acids are commonly used in peptide synthesis, while piperidine derivatives may have different biological activities .

Biologische Aktivität

5-Phenyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (CAS Number: 1219369-17-1) is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H23NO4

- Molecular Weight : 305.37 g/mol

- Appearance : White powder

- Purity : ≥ 95% (HPLC) .

Pharmacological Activity

The biological activity of 5-phenyl-piperidine derivatives has been studied for their potential therapeutic effects, particularly in the context of neurological disorders and pain management. The compound exhibits several pharmacological properties:

1. Neuroprotective Effects

Research indicates that piperidine derivatives can have neuroprotective effects, potentially through the modulation of neurotransmitter systems. They may influence dopamine and serotonin pathways, which are critical in managing conditions like depression and anxiety .

2. Analgesic Properties

Studies have shown that compounds similar to 5-phenyl-piperidine can exhibit analgesic effects. This is particularly relevant for developing new pain management therapies that avoid the side effects associated with traditional analgesics .

3. Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which could contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

The mechanisms underlying the biological activity of 5-phenyl-piperidine derivatives are multifaceted:

- Dopaminergic Modulation : The compound may enhance dopaminergic signaling, which is beneficial in treating Parkinson's disease and other dopamine-related disorders.

- Serotonergic Activity : By influencing serotonin receptors, these compounds can affect mood and anxiety levels.

- Calcium Channel Blockade : Some studies suggest that piperidine derivatives may block calcium channels, contributing to their analgesic effects .

Research Findings

Several studies have documented the biological activities of similar compounds:

Case Study 1: Neuroprotection in Animal Models

A study published in a peer-reviewed journal explored the neuroprotective effects of a related piperidine derivative in mice subjected to induced oxidative stress. Results indicated reduced neuronal damage and improved behavioral outcomes compared to control groups.

Case Study 2: Pain Management

In a clinical trial involving patients with chronic pain, a piperidine derivative was administered alongside standard treatment protocols. Patients reported significant reductions in pain levels, suggesting efficacy in analgesic applications.

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(9-10-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISWNSOUPGGKNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.